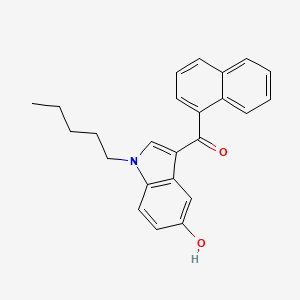

Norsufentanil-d3

Vue d'ensemble

Description

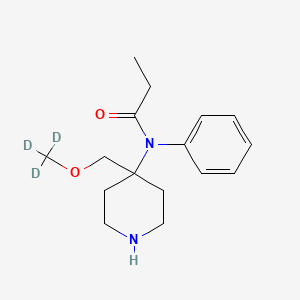

Norsufentanil-d3 is a variant of Norsufentanil that contains three deuterium atoms . It is used as an internal standard for the quantification of norsufentanil by GC- or LC-mass spectrometry .

Synthesis Analysis

Norsufentanil analogues have been synthesized using a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction . The construction of the alkynyl group on norsufentanil is followed by this reaction .Molecular Structure Analysis

The molecular formula of Norsufentanil-d3 is C16H24N2O2 . It has a molecular weight of 279.39 g/mol .Chemical Reactions Analysis

The metabolism of new fentanyl analogs like Norsufentanil-d3 generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation .Physical And Chemical Properties Analysis

Norsufentanil-d3 has a molecular weight of 279.39 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 279.202608250 g/mol .Applications De Recherche Scientifique

Synthesis and Analgesic Activity : Novel substituted amino acid tethered norsufentanil derivatives were synthesized using the four-component Ugi reaction. These compounds, including norsufentanil, showed promising in vivo analgesic activity, outperforming drugs like sufentanil and norsufentanil in certain cases. Molecular docking and quantitative structure–activity relationship models suggested that these compounds have potent binding to mu and delta-opioid receptors (Nami et al., 2018).

Drug Screening Method : A gas chromatographic-mass spectrometric drug screening method was developed for detecting the N-dealkylated metabolites of fentanyl, sufentanil, and alfentanil, including norsufentanil. This method allows for sensitive and specific detection of these metabolites in human urine (Valaer et al., 1997).

Exposure Assessment : A method using dried blood spots and LC-MS-MS was developed to detect exposure to various fentanyl analogs, including norsufentanil. This approach facilitates rapid sample collection and preparation, enhancing surveillance and response efforts in opioid overdose scenarios (Seymour et al., 2018).

Quantitative Analysis in Biological Samples : A comprehensive LC-MS-based analysis method was established for fentanyl-like drugs, including norsufentanil, in plasma and urine. This method showed excellent selectivity and precision, contributing to more accurate clinical and forensic analysis (Cooreman et al., 2010).

Pharmacogenomics in Forensic Toxicology : Pharmacogenomic studies involving CYP3A41B and 3A53 variant alleles showed a relationship with variable fentanyl metabolism, implicating a role in fentanyl toxicity, which extends to norsufentanil as a related compound (Jin et al., 2005).

Analysis of Fentanyl Analog Exposure : A study following the Moscow theatre siege identified the presence of carfentanil and remifentanil, along with a metabolite called norcarfentanil, in clothing and urine samples from survivors. This highlighted the forensic importance of norsufentanil in the analysis of chemical exposures (Riches et al., 2012).

Opiate Receptor Binding Profiles : A study on fentanyl analogs, including norsufentanil, revealed that not all fentanyls are highly mu-selective, suggesting their potential to produce actions through delta and kappa-opiate receptors (Maguire et al., 1992).

Orientations Futures

Propriétés

IUPAC Name |

N-phenyl-N-[4-(trideuteriomethoxymethyl)piperidin-4-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-3-15(19)18(14-7-5-4-6-8-14)16(13-20-2)9-11-17-12-10-16/h4-8,17H,3,9-13H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOZGJWEIWAWML-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCC1(CCNCC1)N(C2=CC=CC=C2)C(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901038275 | |

| Record name | Norsufentanil-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901038275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Norsufentanil-d3 | |

CAS RN |

1204688-16-3 | |

| Record name | Norsufentanil-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901038275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Pyrrolo[2,3-f]benzothiazole](/img/structure/B594061.png)